molecular formula C18H19ClN2OS B4959566 N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide

N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide

Cat. No. B4959566
M. Wt: 346.9 g/mol
InChI Key: PGSXFFZTHCPQED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide, also known as BAY 11-7082, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BAY 11-7082 has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for future drug development.

Mechanism of Action

N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082 exerts its pharmacological effects by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, cell growth, and survival. NF-κB is activated by various stimuli, including pro-inflammatory cytokines, oxidative stress, and pathogen-associated molecular patterns (PAMPs). Once activated, NF-κB translocates to the nucleus and binds to specific DNA sequences to induce the expression of target genes.
N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. IκBα binds to NF-κB in the cytoplasm, preventing its translocation to the nucleus. Upon activation, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce gene expression. N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082 prevents the phosphorylation and degradation of IκBα, thereby inhibiting the activation of NF-κB.
Biochemical and Physiological Effects
N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082 has been found to exhibit various biochemical and physiological effects, including:
- Inhibition of NF-κB activation
- Inhibition of pro-inflammatory cytokine production
- Induction of apoptosis in cancer cells
- Enhancement of chemotherapy drug efficacy
- Protection of neurons from oxidative stress and inflammation-induced damage
- Inhibition of microglial activation

Advantages and Limitations for Lab Experiments

N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082 has several advantages and limitations for lab experiments. Advantages include:
- Well-established synthesis method
- High purity and stability
- Exhibits potent anti-inflammatory and anti-cancer properties
- Exhibits neuroprotective effects
Limitations include:
- Limited solubility in water
- Potential off-target effects due to the inhibition of NF-κB, which is involved in various cellular processes
- Limited in vivo efficacy due to poor bioavailability and rapid metabolism

Future Directions

For N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082 research include:
- Development of more potent and selective NF-κB inhibitors
- Investigation of the efficacy of N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082 in combination with other drugs for cancer treatment
- Investigation of the potential use of N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082 for the treatment of neurodegenerative disorders
- Investigation of the potential use of N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082 for the treatment of autoimmune diseases
- Investigation of the potential use of N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082 for the prevention of chronic inflammation-associated diseases, such as cardiovascular disease and diabetes.

Synthesis Methods

N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082 can be synthesized through a multi-step process involving the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The resulting product is then reacted with N-butyl-4-aminobenzenethiol to form the intermediate product, N-{[(4-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide. This intermediate product is then further reacted with 2-ethylhexanoic anhydride to yield the final product, N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082.

Scientific Research Applications

N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082 has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of cell growth, survival, and inflammation. By inhibiting NF-κB, N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082 has been shown to induce apoptosis (programmed cell death) in cancer cells and enhance the efficacy of chemotherapy drugs.
In inflammation research, N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082 has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), by blocking the activation of NF-κB. This anti-inflammatory effect of N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082 has been demonstrated in various animal models of inflammation, including arthritis, colitis, and sepsis.
In neurodegenerative disorder research, N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082 has been found to protect neurons from oxidative stress and inflammation-induced damage. N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082 has been shown to inhibit the activation of microglia, immune cells in the brain that play a role in neuroinflammation and neurodegeneration.

properties

IUPAC Name

N-[(4-butan-2-ylphenyl)carbamothioyl]-4-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2OS/c1-3-12(2)13-6-10-16(11-7-13)20-18(23)21-17(22)14-4-8-15(19)9-5-14/h4-12H,3H2,1-2H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSXFFZTHCPQED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(butan-2-yl)phenyl]carbamothioyl}-4-chlorobenzamide

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